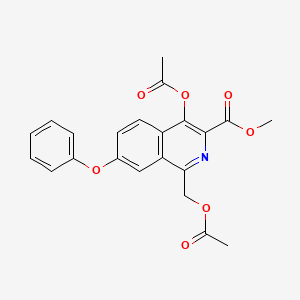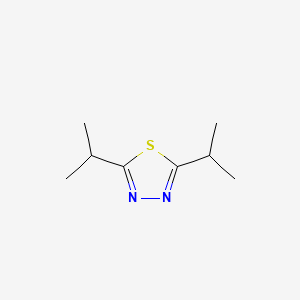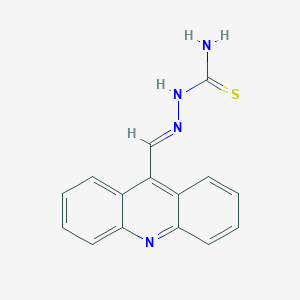
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9-acridinecarboxaldehyde with thiosemicarbazide. The reaction is carried out in ethanol with acetic acid as a catalyst. The mixture is refluxed at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
化学反応の分析
Types of Reactions
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: Substitution reactions can introduce different substituents to the acridine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxides, while substitution reactions can yield various acridine derivatives with different functional groups .
科学的研究の応用
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Medicine: Its antiproliferative activity has been explored for potential anticancer therapies.
Industry: Acridine derivatives, including this compound, are used in the development of dyes and pigments
作用機序
The mechanism of action of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This DNA-binding property is crucial for its antiproliferative activity .
類似化合物との比較
Similar Compounds
- 2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide
- 2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide
- Thiazacridine derivatives
Uniqueness
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for strong DNA binding and significant antiproliferative activity. Compared to other similar compounds, it has shown higher efficiency in binding to calf thymus DNA and exhibits distinct biological activities .
特性
分子式 |
C15H12N4S |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
[(E)-acridin-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C15H12N4S/c16-15(20)19-17-9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H3,16,19,20)/b17-9+ |
InChIキー |
ASJZIAZNUADFEJ-RQZCQDPDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=S)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

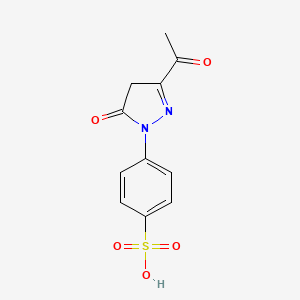
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
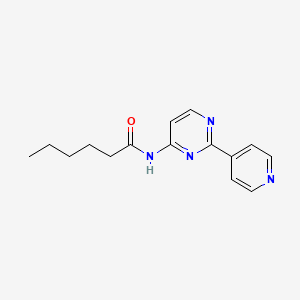
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
